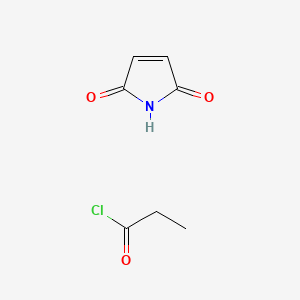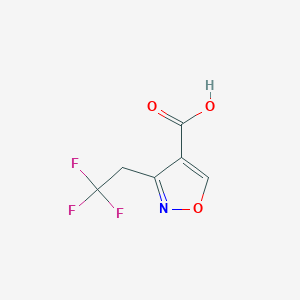
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid is an organic compound that features a trifluoroethyl group attached to an isoxazole ring. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid typically involves the introduction of the trifluoroethyl group to an isoxazole precursor. One common method involves the reaction of 4-isoxazolecarboxylic acid with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality.
Trifluoromethyl isoxazole: Another compound with a trifluoromethyl group attached to an isoxazole ring.
Uniqueness
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid is unique due to the specific positioning of the trifluoroethyl group on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H4F3NO3 |
|---|---|
Molekulargewicht |
195.10 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)1-4-3(5(11)12)2-13-10-4/h2H,1H2,(H,11,12) |
InChI-Schlüssel |
MQIMZRQDZMJVJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NO1)CC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
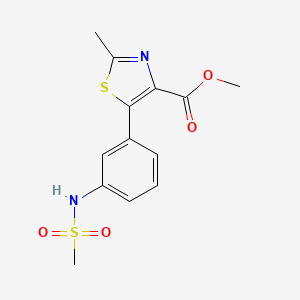
![5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B13924113.png)
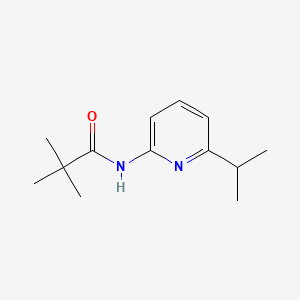
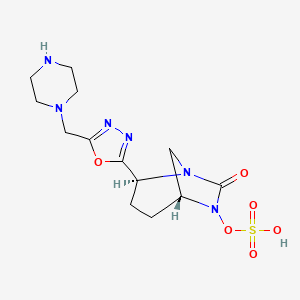
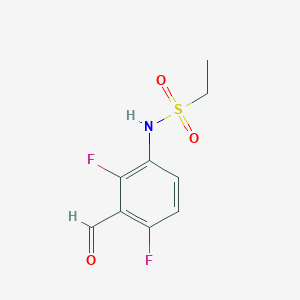
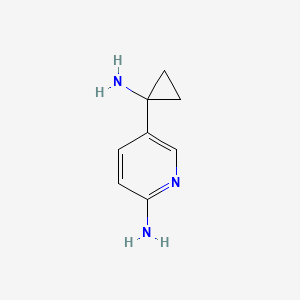
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)

![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
